molecular formula C16H16N2O5S2 B12748318 Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate CAS No. 214916-29-7

Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate

Cat. No.: B12748318
CAS No.: 214916-29-7
M. Wt: 380.4 g/mol
InChI Key: KGYHIYUDRCLOFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring fused with a thiadiazine ring, which is further substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thiophene derivative with a diazotizing agent, followed by cyclization.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can be compared with other similar compounds such as:

    Methyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar core structure but with different substituents on the thiophene ring.

Biological Activity

Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties based on diverse sources.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities. Its molecular formula is C14H13N3O5SC_{14}H_{13}N_3O_5S with a molecular weight of approximately 333.4 g/mol .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has shown promise as an inhibitor of HIV-1 reverse transcriptase, which is crucial for viral replication .

Antiviral Activity

Research indicates that derivatives of thieno[3,4-e][1,2,4]thiadiazine compounds have significant antiviral properties. In vitro studies have demonstrated that these compounds can inhibit various strains of HIV-1 at concentrations much lower than those toxic to host cells . The effectiveness against HIV-1 suggests potential therapeutic applications in antiviral drug development.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have reported that related thiazine derivatives possess notable antibacterial and antifungal activities. For instance:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated activity against common fungal pathogens such as Aspergillus niger and Candida albicans .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. It has shown cytotoxic effects on different cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation. For example:

  • In vitro assays revealed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Studies

Several case studies highlight the biological activity of thiazine derivatives:

  • HIV Inhibition : A study demonstrated that thiazine derivatives significantly enhanced the antiviral activity of established HIV treatments when used in combination therapies .
  • Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics against resistant bacterial strains .
  • Anticancer Properties : Research involving animal models indicated that treatment with related thiazine compounds resulted in reduced tumor size and increased survival rates compared to controls .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of HIV-1 replication ,
AntimicrobialEffective against bacteria and fungi
AntitumorCytotoxic effects on cancer cell lines

Properties

CAS No.

214916-29-7

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-(2-benzyl-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate

InChI

InChI=1S/C16H16N2O5S2/c1-2-23-15(19)9-17-13-10-24-11-14(13)25(21,22)18(16(17)20)8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3

InChI Key

KGYHIYUDRCLOFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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